DTME

Protein Crosslinking Cysteine Conjugation Cleavable Linker

Crosslinking workflows requiring native-state recovery of trapped complexes are compromised by non-cleavable reagents that permanently lock interactions. DTME (CAS 71865-37-7) resolves this with a 13.3 Å spacer arm bearing a central disulfide bond, enabling sulfhydryl-specific conjugation that is quantitatively reversed by DTT or TCEP. • Surpasses DSP in ChIP enrichment efficiency for Pol II CTD Ser5-P, preserving labile protein-DNA complexes • Enables native-state protein complex capture with clean MS-compatible release (ReCLIP workflows) • Validated building block for bioreducible gene-delivery polymers with superior transfection performance ≥98% purity. Store at -20°C under inert gas.

Molecular Formula C12H12N2O4S2
Molecular Weight 312.4 g/mol
CAS No. 71865-37-7
Cat. No. B014170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDTME
CAS71865-37-7
Synonyms1,1’-(Dithiodi-2,1-ethanediyl)bis-1H-pyrrole-2,5-dione;  1-[2-[[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]dithio]ethyl]-1H-pyrrole-2,5-dione; _x000B_DTME
Molecular FormulaC12H12N2O4S2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCSSCCN2C(=O)C=CC2=O
InChIInChI=1S/C12H12N2O4S2/c15-9-1-2-10(16)13(9)5-7-19-20-8-6-14-11(17)3-4-12(14)18/h1-4H,5-8H2
InChIKeySGVWDRVQIYUSRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DTME Crosslinker Overview


Dithio-bis-maleimidoethane (DTME) is a homobifunctional, sulfhydryl-reactive crosslinking reagent featuring maleimide groups at both termini and a central disulfide bond within its spacer arm . With a molecular weight of 312.37 Da and a spacer arm length of 13.3 Å, DTME is engineered for the reversible conjugation of sulfhydryl-containing molecules, most commonly cysteine residues in proteins and peptides . The disulfide bridge imparts a critical cleavable functionality: crosslinks formed with DTME can be selectively reversed under mild reducing conditions using agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), enabling the controlled release and downstream analysis of crosslinked species .

Sulfhydryl-specific maleimide crosslinking
Mid-range spacer arm for defined spatial constraint
Reversible disulfide bond cleavable by DTT/TCEP

DTME vs. Generic Substitutes


Substituting DTME with a generic sulfhydryl crosslinker is scientifically inadvisable due to the unique combination of a 13.3 Å spacer arm and a central, reductively cleavable disulfide bond . While non-cleavable analogs like BMH offer a comparable molecular reach (13.0 Å), they permanently lock interacting molecules together, precluding the downstream analysis or recovery of native, unconjugated species . Conversely, other cleavable crosslinkers, such as the amine-reactive DSP (12.0 Å), target different functional groups (primary amines versus sulfhydryls), leading to distinct crosslinking patterns and potential artifacts in complex biological systems [1]. DTME's precise length and sulfhydryl specificity, paired with its reversible chemistry, define a distinct performance envelope that generic substitutes cannot replicate, making direct substitution a source of experimental variability and irreproducible data.

Cleavable disulfide enables native protein recovery
Non-cleavable BMH (13.0 Å) forms permanent crosslinks, blocking downstream analysis
Sulfhydryl-specific chemistry preserves cysteine interaction patterns
Amine-reactive DSP (12.0 Å) targets different residues, shifting crosslink profiles

DTME Evidence vs. Analogs


Cleavable Spacer Arm Advantage

DTME provides a unique 13.3 Å sulfhydryl-to-sulfhydryl crosslink that is both precisely positioned and fully reversible, a combination not found in its closest non-cleavable analog, BMH. While BMH shares a similar length (13.0 Å), it forms permanent, irreversible bonds . Conversely, the shorter non-cleavable BMOE (8.0 Å) restricts its utility to mapping very close proximity interactions . This places DTME as the preferred reagent for applications requiring both a mid-range spatial constraint and the capacity for subsequent disassembly and analysis.

Spacer & Cleavability
Class-level
DTME: 13.3 Å, cleavable (DTT/TCEP) BMH: 13.0 Å, non-cleavable BMOE: 8.0 Å, non-cleavable
Mid-range reversible linkage context
Spatial constraint may vary with target
Protein Crosslinking Cysteine Conjugation Cleavable Linker Structure-Function

ChIP Enrichment Over DSP

In a direct comparison using ChIP-qPCR to assess Pol II CTD Ser5-P binding, DTME crosslinking demonstrated higher enrichment efficiency compared to the amine-reactive cleavable crosslinker DSP [1]. The study explicitly notes that DTME crosslinking, but not DSP crosslinking, enabled equal enrichment of Pol II CTD Ser5-P across different treatment conditions, underscoring its superior performance for preserving specific protein-protein or protein-DNA interactions in chromatin contexts [2].

ChIP vs DSP
Head-to-head
Higher Pol II CTD Ser5-P enrichment; equal signal across conditions where DSP failed
Supports sulfhydryl-specific ChIP context
Amine-reactive DSP may alter complex integrity
ChIP Immunoprecipitation Protein-DNA Interaction Crosslinking Efficiency

Reversible Crosslinking for Protein Interactions

DTME's cleavable disulfide bond is essential for the ReCLIP (Reversible Cross-Link Immuno-Precipitation) methodology, where it is used alongside DSP. In this workflow, crosslinking with DTME dramatically improved the efficiency of co-immunoprecipitation for p120-catenin with its binding partners, and crucially, the reversible nature of the crosslink allowed for the subsequent elution and mass spectrometry-based identification of the interacting proteins [1]. The study further demonstrated that combining DTME and DSP yielded a higher average number of distinct peptides identified for several proteins (e.g., E-cadherin, α-catenin) compared to either reagent alone, highlighting DTME's complementary and essential role in maximizing interaction network coverage [2].

Co-IP & MS Recovery
Head-to-head
DTME + DSP increased distinct peptide counts for E-cadherin, α-/β-catenin, plakoglobin
Supports protein interaction recovery
Combination strategy enhances coverage
Protein-Protein Interaction Immunoprecipitation Mass Spectrometry Reversible Crosslinking

Redox-Sensitive PEI Crosslinking

In the development of non-viral gene carriers, DTME was employed to crosslink low molecular weight polyethyleneimine (PEI1.8k), creating a redox-sensitive polymer (CS-PEI1.8k) [1]. This crosslinking reaction was specifically noted for its efficiency, proceeding rapidly at room temperature within nine hours to yield a product that could directly complex with DNA after simple solvent removal [2]. The resulting CS-PEI1.8k demonstrated the ability to agglomerate with DNA and exhibited enhanced in vitro transfection ability and cell internalization capacity compared to the unmodified PEI1.8k, validating DTME's utility in constructing bioreducible gene vectors [3].

Gene Carrier Crosslinking
Reported
Efficient PEI1.8k crosslinking at RT; improved transfection and cellular uptake vs unmodified PEI
Supports bioreducible carrier design
Requires validation in target system
Gene Therapy Non-Viral Vector Polyethyleneimine Drug Delivery

DTME in Research & Industry


Reversible Crosslinking for Proteomics

DTME is ideally suited for workflows like ReCLIP, where its ability to form stable, sulfhydryl-specific crosslinks that can be later reversed is paramount. This enables the efficient capture of protein complexes in their native state, followed by their clean release for downstream identification and characterization via mass spectrometry. The quantitative evidence demonstrates DTME's superior or complementary performance to DSP in this context [1]. Researchers investigating protein-protein interaction networks, particularly those involving transient or low-affinity binding partners, will find DTME indispensable for maximizing the coverage and confidence of their interactome maps.

ChIP for Protein-DNA Interactions

For ChIP assays, especially when targeting specific protein modifications or interactions that may be sensitive to amine-reactive chemistries, DTME provides a compelling alternative to formaldehyde or DSP. The direct comparison showing DTME's higher enrichment efficiency for Pol II CTD Ser5-P over DSP underscores its utility in preserving labile protein-DNA complexes and maintaining condition-independent signal [2]. This makes DTME a strategic choice for epigenetics and transcriptional regulation studies where high-quality, reproducible ChIP data is critical.

Redox-Sensitive Biomaterials & Gene Delivery

DTME serves as a highly effective crosslinker for constructing bioreducible polymers, as exemplified by its use in crosslinking low-molecular-weight PEI to create potent gene carriers (CS-PEI1.8k) [3]. The efficiency of the crosslinking reaction and the resulting material's improved performance in DNA complexation, cellular uptake, and transfection make DTME a key reagent for scientists developing next-generation non-viral gene delivery systems, redox-responsive hydrogels, or other smart biomaterials that require reversible crosslinking under physiological conditions.

Protein Structure & Subunit Mapping

The precise 13.3 Å spacer arm of DTME, combined with its sulfhydryl specificity and cleavability, makes it a powerful tool for probing protein quaternary structure and oligomerization states . By crosslinking cysteine residues within or between protein subunits, followed by SDS-PAGE analysis under reducing and non-reducing conditions, researchers can deduce spatial relationships and identify interaction interfaces. DTME's cleavable nature allows for the confirmation that observed high-molecular-weight bands are indeed the result of specific crosslinking rather than non-specific aggregation, providing a higher level of confidence in structural conclusions.

Application
Selection Property
Validation Focus
Reversible Proteomics Crosslinking
Cleavable sulfhydryl chemistry
Co-IP efficiency and MS peptide recovery
ChIP for Protein-DNA Interactions
Sulfhydryl specificity vs amine-reactive
Enrichment efficiency and signal uniformity
Redox-Sensitive Gene Delivery
Bioreducible crosslinking efficiency
Transfection enhancement vs unmodified polymer
Protein Subunit Mapping
Mid-range spacer and cleavability
Crosslink confirmation under reducing conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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